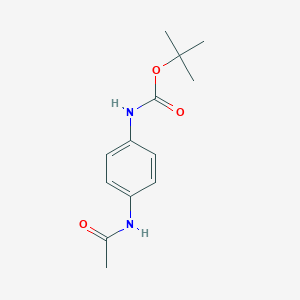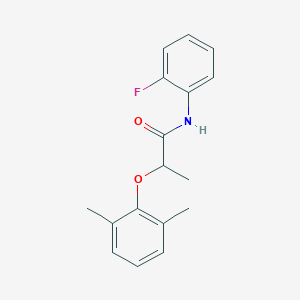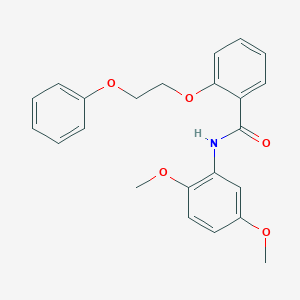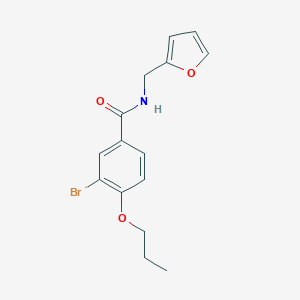
tert-butyl 4-(acetylamino)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 4-(acetylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetylamino group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(acetylamino)phenyl]carbamate typically involves the reaction of 4-aminophenyl acetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl [4-(acetylamino)phenyl]carbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(acetylamino)phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butyl 4-(acetylamino)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl [4-(acetylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo various transformations, resulting in the desired biochemical effects. The pathways involved include the inhibition of specific enzymes and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetylamino group.
Phenyl carbamate: Contains a phenyl group but lacks the tert-butyl and acetylamino groups.
Ethyl (4-aminophenyl)carbamate: Similar but has an ethyl group instead of a tert-butyl group.
Uniqueness
tert-butyl 4-(acetylamino)phenylcarbamate is unique due to the presence of both the tert-butyl and acetylamino groups, which provide specific steric and electronic properties. These properties make it particularly useful in protecting group chemistry and in the study of enzyme mechanisms.
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29g/mol |
IUPAC Name |
tert-butyl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
InChI Key |
VOYXQVPEFGHQFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B495757.png)
![2-butoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495758.png)

![1-[4-(2-Phenoxyethoxy)phenyl]-3-phenylurea](/img/structure/B495761.png)

![4,5-Dimethyl-2-{[4-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B495770.png)
![5-bromo-N-[4-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B495771.png)

![N-[4-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B495773.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)
![2-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495775.png)
![3-chloro-N-[4-(2-methoxyethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B495776.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)
![2-butoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B495778.png)
